![molecular formula C11H18O4 B13847324 5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
5-Deoxy-D-ribose[cyclohexane]-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deoxy-D-ribose[cyclohexane]-d3 is a deoxypentose, a type of sugar molecule that lacks an oxygen atom at one of its carbon positions This compound is structurally related to D-ribose, a naturally occurring sugar that is a key component of ribonucleic acid (RNA)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-D-ribose[cyclohexane]-d3 typically begins with D-ribose as the starting material. The process involves several key steps:
Protection of Hydroxyl Groups: D-ribose is first protected by converting it into a derivative such as 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Hydrolysis and Acetylation: The intermediate is hydrolyzed and then acetylated to produce 1,2,3-triacetyl-5-deoxy-D-ribose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Deoxy-D-ribose[cyclohexane]-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Deoxy-D-ribose[cyclohexane]-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which 5-Deoxy-D-ribose[cyclohexane]-d3 exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in nucleotide synthesis, influencing cellular metabolism and function . Additionally, it may upregulate vascular endothelial growth factor (VEGF), promoting processes such as angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
217.28 g/mol |
IUPAC-Name |
(3aS,6S,6aS)-6-(trideuteriomethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
InChI |
InChI=1S/C11H18O4/c1-7-8-9(10(12)13-7)15-11(14-8)5-3-2-4-6-11/h7-10,12H,2-6H2,1H3/t7-,8-,9-,10?/m0/s1/i1D3 |
InChI-Schlüssel |
KVDFJOCBUPCELF-DUDYVPOJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@H]1[C@H]2[C@@H](C(O1)O)OC3(O2)CCCCC3 |
Kanonische SMILES |
CC1C2C(C(O1)O)OC3(O2)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
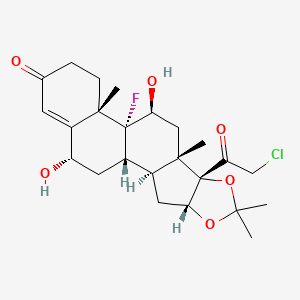
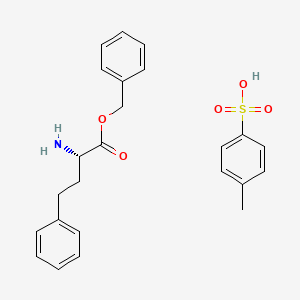
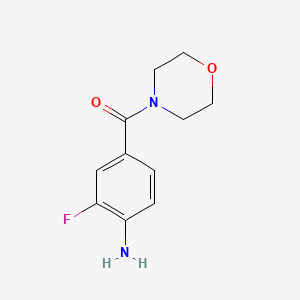


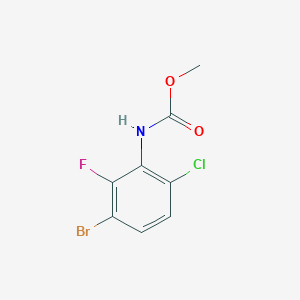
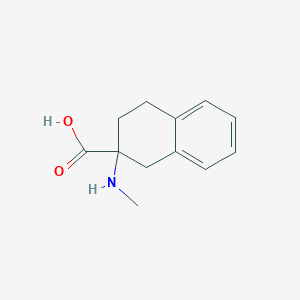
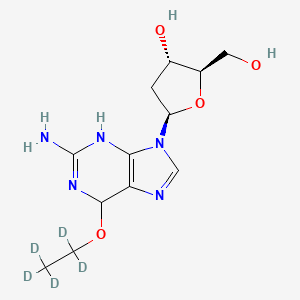
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
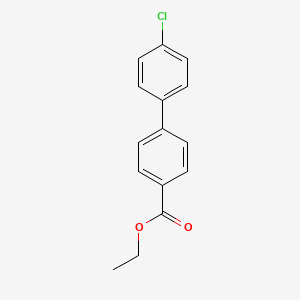

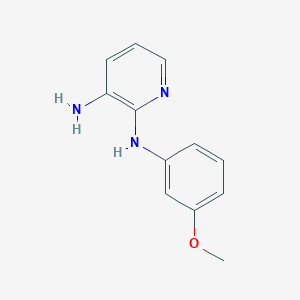
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)
